Cas no 1256162-94-3 (5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde)

5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 5-chloropyrazole [1,5- a] pyrimidine-3-formaldehyde]
- SCHEMBL852388
- MFCD22551530
- EN300-114763
- AKOS016000861
- SY041060
- 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxaldehyde
- AS-69343
- F52625
- NYWPUMGVBDABLA-UHFFFAOYSA-N
- CS-0035683
- DTXSID10728925
- Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 5-chloro-
- 1256162-94-3
- DB-113722
- 5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde
-
- MDL: MFCD22551530
- インチ: InChI=1S/C7H4ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-4H
- InChIKey: NYWPUMGVBDABLA-UHFFFAOYSA-N
- SMILES: C1=CN2C(=C(C=N2)C=O)N=C1Cl
計算された属性
- 精确分子量: 181.0042895g/mol
- 同位素质量: 181.0042895g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 47.3Ų
5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB483253-1 g |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde; . |
1256162-94-3 | 1g |
€575.10 | 2023-06-15 | ||
Apollo Scientific | OR52949-250mg |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 250mg |
£32.00 | 2025-02-20 | ||
Enamine | EN300-114763-0.25g |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 95% | 0.25g |
$103.0 | 2023-10-25 | |
Ambeed | A317566-250mg |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 98+% | 250mg |
$21.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106323-250mg |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 98% | 250mg |
¥150.00 | 2024-08-09 | |
Matrix Scientific | 223266-5g |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, 95% min |
1256162-94-3 | 95% | 5g |
$2506.00 | 2023-09-06 | |
Apollo Scientific | OR52949-1g |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 1g |
£99.00 | 2025-02-20 | ||
Enamine | EN300-114763-5.0g |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 95% | 5.0g |
$1548.0 | 2023-02-18 | |
Alichem | A049000021-1g |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 95% | 1g |
$1685.00 | 2023-09-03 | |
Chemenu | CM151800-1g |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 95% | 1g |
$*** | 2023-04-03 |
5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
5-chloropyrazolo1,5-apyrimidine-3-carbaldehydeに関する追加情報
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS No. 1256162-94-3): Structural Insights and Emerging Applications in Chemical Biology
The 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, identified by the CAS registry number 1256162-94-3, represents a structurally unique compound at the intersection of heterocyclic chemistry and medicinal applications. This molecule combines the rigid framework of a pyrazolo[1,5-a]pyrimidine core with a terminal aldehyde group, creating a versatile platform for exploring chemical reactivity and biological interactions. Recent advancements in synthetic methodologies and computational modeling have revitalized interest in this compound's potential across drug discovery and materials science.
Structurally, the pyrazolo[1,5-a]pyrimidine scaffold exhibits aromatic stability due to resonance delocalization between the pyrazole and pyrimidine rings. The chloro substituent at position 5 modulates electronic properties, enhancing binding affinity for metal ions or protein receptors. Meanwhile, the aldehyde functional group (-CHO) enables selective derivatization via aldol condensations or Schiff base formation. These features make it an ideal precursor for synthesizing bioactive molecules such as kinase inhibitors or fluorescent probes.
In drug discovery, recent studies highlight its role as a lead compound for anticancer therapies. A 2023 publication in Journal of Medicinal Chemistry demonstrated that analogs of this compound selectively inhibit Polo-like kinase 1 (PLK1), a validated target in tumor cell cycle regulation. The aldehyde group facilitates covalent binding to cysteine residues in the kinase active site through Michael addition mechanisms, offering advantages over reversible inhibitors.
Synthetic chemists have exploited its reactivity to develop novel cross-coupling protocols. A groundbreaking 2024 study revealed that this compound acts as an effective directing group in palladium-catalyzed C–N bond formations under mild conditions. The chlorine atom's electron-withdrawing effect enhances substrate activation while the aldehyde provides coordination sites for transition metal complexes. This dual functionality enables one-pot synthesis of complex heterocycles with high atom economy.
In biosensing applications, researchers have engineered its photochemical properties by attaching fluorescent tags to the aldehyde moiety. A 2023 Nature Communications report described its use as a turn-on probe for detecting intracellular reactive oxygen species (ROS). The conjugated π-system undergoes fluorescence resonance energy transfer (FRET) quenching until ROS-mediated oxidation of the aldehyde generates emissive products with distinct photophysical characteristics.
Computational studies using density functional theory (DFT) have elucidated its interactions with biological targets at atomic resolution. Molecular docking simulations predict strong binding interactions with histone deacetylase enzymes through hydrogen bonding between the carbonyl oxygen and enzyme residues. These insights guide structure-based optimization strategies to improve pharmacokinetic profiles while maintaining selectivity.
Sustainable synthesis pathways are being developed using enzyme-catalyzed approaches. A 2024 Angewandte Chemie paper demonstrated that ketoreductases can stereoselectively reduce precursor ketones into chiral intermediates with >98% ee values under aqueous conditions. This enzymatic strategy eliminates hazardous organic solvents traditionally used in asymmetric reductions.
The compound's unique redox properties are now being explored for energy storage systems. Electrochemical studies show reversible oxidation at +0.8 V vs Ag/AgCl reference electrode due to electron delocalization across the heterocyclic core and aldehyde group. This behavior makes it a promising candidate for cathode materials in next-generation lithium-ion batteries with improved charge retention capacity.
Cutting-edge research also investigates its role in supramolecular assemblies. Self-assembly experiments reveal that π-stacking interactions between pyrazolo[1,5-a]pyrimidine units form columnar liquid crystals at temperatures above 80°C, offering tunable optical properties through substituent variation on the aldehyde side chain.
In conclusion, CAS No. 1256162-94-3 represents more than just a chemical entity - it embodies a dynamic research frontier where structural versatility meets functional innovation across multiple scientific disciplines. Ongoing investigations into its photochemical behavior, catalytic applications, and biocompatible derivatives promise transformative advancements in both academic research and industrial product development.
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